molecular formula C14H12F2O6S2 B14730160 Ethane-1,2-diyl bis(4-fluorobenzenesulfonate) CAS No. 6278-61-1

Ethane-1,2-diyl bis(4-fluorobenzenesulfonate)

Cat. No.: B14730160
CAS No.: 6278-61-1
M. Wt: 378.4 g/mol
InChI Key: OLVGNYXEWSUSPM-UHFFFAOYSA-N
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Description

Ethane-1,2-diyl bis(4-fluorobenzenesulfonate) is a chemical compound with the molecular formula C14H12F2O6S2. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. The compound is characterized by the presence of two 4-fluorobenzenesulfonate groups attached to an ethane-1,2-diyl backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethane-1,2-diyl bis(4-fluorobenzenesulfonate) typically involves the reaction of ethane-1,2-diol with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for ethane-1,2-diyl bis(4-fluorobenzenesulfonate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethane-1,2-diyl bis(4-fluorobenzenesulfonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with ethane-1,2-diyl bis(4-fluorobenzenesulfonate) include:

Major Products

The major products formed from reactions involving ethane-1,2-diyl bis(4-fluorobenzenesulfonate) depend on the type of reaction. For example, nucleophilic substitution with an amine would yield an ethane-1,2-diyl bis(amine) derivative and 4-fluorobenzenesulfonic acid .

Scientific Research Applications

Ethane-1,2-diyl bis(4-fluorobenzenesulfonate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

    Biology: Investigated for its potential use in biochemical assays and as a cross-linking agent in protein studies.

    Medicine: Explored for its potential as a drug delivery agent and in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethane-1,2-diyl bis(4-fluorobenzenesulfonate) involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The compound’s sulfonate groups are good leaving groups, making it reactive towards nucleophiles. This property is exploited in various chemical and biochemical applications .

Comparison with Similar Compounds

Similar Compounds

  • Ethane-1,2-diyl bis(4-methylbenzenesulfonate)
  • Ethane-1,2-diyl bis(4-chlorobenzenesulfonate)
  • Ethane-1,2-diyl bis(4-bromobenzenesulfonate)

Uniqueness

Ethane-1,2-diyl bis(4-fluorobenzenesulfonate) is unique due to the presence of fluorine atoms in its structure. Fluorine imparts distinct chemical properties, such as increased stability and reactivity, compared to its methyl, chloro, and bromo counterparts. This makes it particularly useful in applications requiring high reactivity and specificity .

Properties

CAS No.

6278-61-1

Molecular Formula

C14H12F2O6S2

Molecular Weight

378.4 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfonyloxyethyl 4-fluorobenzenesulfonate

InChI

InChI=1S/C14H12F2O6S2/c15-11-1-5-13(6-2-11)23(17,18)21-9-10-22-24(19,20)14-7-3-12(16)4-8-14/h1-8H,9-10H2

InChI Key

OLVGNYXEWSUSPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)OCCOS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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